molecular formula C21H18N2O4S B11241258 N-phenyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-phenyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11241258
M. Wt: 394.4 g/mol
InChI Key: KVAZMHSWBNGOHG-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a phenyl group, and a dihydrobenzoxazine ring

Properties

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4 g/mol

IUPAC Name

4-(benzenesulfonyl)-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C21H18N2O4S/c24-21(22-16-9-3-1-4-10-16)20-15-23(18-13-7-8-14-19(18)27-20)28(25,26)17-11-5-2-6-12-17/h1-14,20H,15H2,(H,22,24)

InChI Key

KVAZMHSWBNGOHG-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a phenol derivative under acidic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonation reaction. This involves reacting the benzoxazine intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Addition of the Phenyl Group: The phenyl group is added via a substitution reaction, where the intermediate compound is reacted with a phenyl halide in the presence of a catalyst like palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

4-(BENZENESULFONYL)-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes, which are involved in various physiological processes.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities. It has shown promise in inhibiting the growth of certain cancer cell lines and bacteria.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various physiological effects, such as reduced tumor growth in cancer cells or decreased bacterial proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler compound with a similar sulfonamide group but lacking the benzoxazine ring and phenyl group.

    N-Phenylbenzenesulfonamide: Contains both the sulfonamide and phenyl groups but lacks the benzoxazine ring.

    4-(Benzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine: Similar structure but without the N-phenyl group.

Uniqueness

4-(BENZENESULFONYL)-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its combination of a benzenesulfonyl group, a phenyl group, and a benzoxazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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